NUC-7738: A ProTide Derivative of Cordycepin Engineered to Overcome Cancer Resistance
NUC-7738: A ProTide Derivative of Cordycepin Engineered to Overcome Cancer Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NUC-7738 is a novel anti-cancer agent developed to overcome the inherent limitations of its parent compound, cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog with potent anti-tumor properties.[1][2] Cordycepin's clinical utility has been hampered by its rapid degradation in the bloodstream, poor cellular uptake, and reliance on intracellular activation pathways that can be downregulated in cancer cells.[2] NUC-7738, a ProTide derivative of cordycepin, is engineered to bypass these resistance mechanisms, leading to significantly enhanced potency and a promising clinical profile.[1][2] This technical guide provides a comprehensive overview of NUC-7738, including its mechanism of action, comparative efficacy data, detailed experimental protocols, and a summary of its clinical development.
Introduction: The Promise and Peril of Cordycepin
Cordycepin, isolated from the fungus Cordyceps sinensis, has long been recognized for its therapeutic potential in traditional medicine and modern research.[1][2] Its anti-cancer effects are primarily attributed to its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which can inhibit RNA synthesis and induce apoptosis.[3] However, the clinical translation of cordycepin has been largely unsuccessful due to several key challenges:
-
Rapid Degradation: Cordycepin is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream, resulting in a very short half-life.[2]
-
Inefficient Cellular Uptake: Cordycepin relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cancer cells, and the expression of this transporter can be low in some tumors.[2]
-
Dependence on Intracellular Activation: Once inside the cell, cordycepin must be phosphorylated by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. Cancer cells can develop resistance by downregulating ADK activity.[2]
NUC-7738: The ProTide Solution
To address the limitations of cordycepin, NUC-7738 was developed using the ProTide (Pro-drug nucleotide) technology.[1] This innovative approach involves attaching a phosphoramidate moiety to the 5' position of the nucleoside analog.[1][3] This chemical modification protects the molecule from degradation and facilitates its entry into cells, where it is then efficiently converted to the active metabolite.
The key advantages of the ProTide approach for NUC-7738 include:
-
Resistance to ADA Degradation: The phosphoramidate cap shields NUC-7738 from deamination by ADA, increasing its stability in plasma.
-
Bypassing Nucleoside Transporters: The ProTide design allows NUC-7738 to enter cells independently of hENT1, overcoming resistance due to low transporter expression.[4]
-
Circumventing Reliance on Adenosine Kinase: NUC-7738 is pre-phosphorylated, bypassing the need for the initial and often rate-limiting phosphorylation step by ADK.[4]
Mechanism of Action
Once inside the cancer cell, NUC-7738 is activated by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the phosphoramidate moiety to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1][5] This is then subsequently phosphorylated to the active cytotoxic agent, 3'-dATP.[3] The accumulation of intracellular 3'-dATP leads to cancer cell death through multiple mechanisms, including the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.[1][4]
Data Presentation
In Vitro Cytotoxicity
NUC-7738 has demonstrated significantly greater potency than cordycepin across a range of cancer cell lines.
| Cell Line | Cancer Type | NUC-7738 IC50 (µM) | Cordycepin (3'-dA) IC50 (µM) | Fold Difference | Reference |
| HAP1 | Leukemia | ~0.1 | ~10 | ~100x | [1] |
| AGS | Gastric | ~1 | >100 | >100x | [1] |
| MKN45 | Gastric | ~1 | >100 | >100x | [1] |
| A498 | Renal | ~5 | >100 | >20x | [1] |
| 786-O | Renal | ~2 | >100 | >50x | [1] |
| A375 | Melanoma | ~0.5 | ~20 | ~40x | [1] |
| OVCAR-3 | Ovarian | ~1 | >100 | >100x | [1] |
| Z138 | Mantle Cell Lymphoma | Not Reported | 12.15 | Not Applicable | [3] |
| HEL92.1.7 | Erythroleukemia | Not Reported | 68.9 | Not Applicable | [3] |
| NB-4 | Leukemia | Not Reported | 73.2 | Not Applicable | [6][7] |
| U937 | Leukemia | Not Reported | 90.4 | Not Applicable | [6][7] |
| HT29 | Colon | Not Reported | 92.05 | Not Applicable | [6][8] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies have demonstrated the favorable properties of NUC-7738. In a preclinical toxicology study in beagle dogs, plasma concentrations of NUC-7738 and its metabolites were determined using a validated LC-MS/MS method.[1] In the NuTide:701 clinical trial, high intracellular levels of the active metabolite, 3'-dATP, were detected in patient tumor samples shortly after infusion and were sustained for at least 48 hours.[1]
| Parameter | Value | Species/Population | Study | Reference |
| Preclinical | ||||
| Analysis Method | LC-MS/MS | Beagle Dog | Toxicology Study | [1] |
| Clinical | ||||
| Intracellular 3'-dATP | High levels detected 0.25h post-infusion, maintained for ≥48h | Patients with advanced solid tumors | NuTide:701 Phase I | [1] |
Clinical Trial Summary: NuTide:701
NUC-7738 is being evaluated in the NuTide:701 clinical trial, a Phase 1/2 study in patients with advanced solid tumors.[4]
| Trial ID | Phase | Patient Population | Treatment Regimen | Key Findings | Reference |
| NCT03829254 (NuTide:701) | Phase 1/2 | Patients with advanced solid tumors or lymphoma, including those resistant to conventional treatment. | NUC-7738 monotherapy and in combination with pembrolizumab. | Favorable safety profile. Encouraging signs of anti-cancer activity, including tumor reductions and prolonged stable disease. In combination with pembrolizumab, a disease control rate of 75% was observed in 12 patients with metastatic melanoma refractory to or relapsed on prior PD-1 inhibitor therapy, with two patients achieving partial responses. | [1][3][9] |
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NUC-7738 and cordycepin in cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
NUC-7738 and cordycepin stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of NUC-7738 and cordycepin in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[6]
Western Blot for Cleaved PARP
Objective: To detect the induction of apoptosis by NUC-7738 through the analysis of PARP cleavage.
Materials:
-
Cancer cells treated with NUC-7738
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with NUC-7738 for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescence substrate and visualize the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa) using an imaging system.[1][10][11]
LC-MS/MS for NUC-7738 and Metabolites
Objective: To quantify the levels of NUC-7738, cordycepin, and 3'-dATP in plasma or cell lysates.
Materials:
-
Plasma samples or cell lysates
-
Internal standards (e.g., stable isotope-labeled analogs)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium acetate
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column
Protocol:
-
Sample Preparation:
-
For plasma: Perform protein precipitation by adding ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins.
-
For cell lysates: Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water). Add the internal standard, vortex, and centrifuge.
-
-
LC Separation:
-
MS/MS Detection:
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytes.
-
Determine the concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[2]
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of NUC-7738 versus cordycepin.
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
Caption: Inhibition of the NF-κB signaling pathway by NUC-7738.
Conclusion
NUC-7738 represents a significant advancement in the development of cordycepin-based cancer therapeutics. By utilizing ProTide technology, NUC-7738 effectively overcomes the key resistance mechanisms that have limited the clinical application of its parent compound. The enhanced potency, favorable pharmacokinetic profile, and encouraging preliminary clinical data suggest that NUC-7738 has the potential to be a valuable new treatment option for patients with advanced cancers. Further clinical investigation in the ongoing NuTide:701 trial and future studies will be crucial in defining the role of NUC-7738 in the oncology treatment landscape.
References
- 1. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nucana.com [nucana.com]
- 4. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called NUC-7738 in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Safety, Pharmacokinetic and Clinical Activity Study of NUC-7738 in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS [pubs.sciepub.com]
- 14. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
